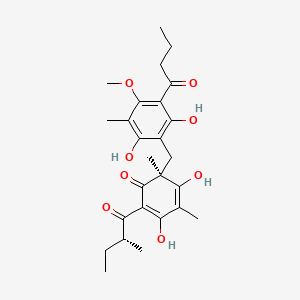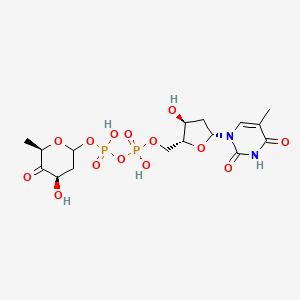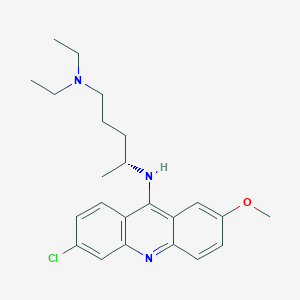
2,5-3,4-Dianhydro-D-altritol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-3,4-Dianhydro-D-altritol is a unique organic compound with the molecular formula C6H10O4. It is a bicyclic ether derived from altritol, a sugar alcohol. This compound is known for its distinct structure, which includes two anhydro bridges, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-3,4-Dianhydro-D-altritol typically involves the dehydration of altritol. One common method includes the use of strong acids like sulfuric acid to facilitate the removal of water molecules, forming the anhydro bridges . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar dehydration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-3,4-Dianhydro-D-altritol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the hydroxyl groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst; ambient temperature and pressure.
Substitution: Various nucleophiles like halides, under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted altritol derivatives.
Scientific Research Applications
2,5-3,4-Dianhydro-D-altritol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2,5-3,4-Dianhydro-D-altritol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways . These interactions can lead to changes in cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
2,5-Anhydro-D-mannitol: Another bicyclic ether with similar structural features.
2,5-Anhydro-D-glucitol: Shares the anhydro bridge structure but differs in the arrangement of hydroxyl groups.
Uniqueness: 2,5-3,4-Dianhydro-D-altritol is unique due to its specific arrangement of anhydro bridges and hydroxyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
84518-62-7 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
[(1R,2R,4R,5S)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol |
InChI |
InChI=1S/C6H10O4/c7-1-3-5-6(10-5)4(2-8)9-3/h3-8H,1-2H2/t3-,4-,5-,6+/m1/s1 |
InChI Key |
YCRYRWDWBHKSKR-KAZBKCHUSA-N |
SMILES |
C(C1C2C(O2)C(O1)CO)O |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H](O2)[C@H](O1)CO)O |
Canonical SMILES |
C(C1C2C(O2)C(O1)CO)O |
Synonyms |
2,5-3,4-dianhydro-D-altritol 2,5-3,4-dianhydroaltritol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1206213.png)








![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)



